Butanoic acid, 4-[(2,4-dimethylphenyl)amino]-, ethyl ester
Description
Butanoic acid, 4-[(2,4-dimethylphenyl)amino]-, ethyl ester is an ester derivative of butanoic acid featuring a 2,4-dimethylphenylamino substituent at the fourth carbon and an ethyl ester group.
Properties
IUPAC Name |
ethyl 4-(2,4-dimethylanilino)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-4-17-14(16)6-5-9-15-13-8-7-11(2)10-12(13)3/h7-8,10,15H,4-6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMPYKJDLLUIMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCNC1=C(C=C(C=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901192027 | |
| Record name | Butanoic acid, 4-[(2,4-dimethylphenyl)amino]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901192027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259393-29-7 | |
| Record name | Butanoic acid, 4-[(2,4-dimethylphenyl)amino]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1259393-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 4-[(2,4-dimethylphenyl)amino]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901192027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-[(2,4-dimethylphenyl)amino]-, ethyl ester typically involves the esterification of butanoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Butanoic acid+EthanolAcid CatalystButanoic acid, ethyl ester+Water
In the next step, the ethyl ester undergoes a substitution reaction with 2,4-dimethylaniline to form the final product. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-[(2,4-dimethylphenyl)amino]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Butanoic acid, 4-[(2,4-dimethylphenyl)amino]-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Butanoic acid, 4-[(2,4-dimethylphenyl)amino]-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release butanoic acid and ethanol, which can then participate in various biochemical reactions. The amino group can interact with enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Ester Group Influence : Ethyl esters generally exhibit lower volatility than methyl esters (e.g., ’s methyl ester analog), aligning with the higher molecular weight of the target compound.
- Regulatory Status: Unlike the dimethylamino analog (EPA-regulated under PMN P–18–59 ), the target compound’s regulatory status remains unclear but warrants scrutiny due to structural similarities.
Physicochemical Properties
- Solubility: The target compound is likely sparingly soluble in polar solvents (e.g., methanol) due to its aromatic amine, contrasting with ethyl 4-acetoxybutanoate’s solubility in acetone and chloroform .
- Volatility: Expected to be less volatile than methyl esters (e.g., ’s methyl 4-(4-methylanilino)-4-oxobutanoate) but more volatile than higher molecular weight analogs like ’s compound (389.9 g/mol).
Biological Activity
Butanoic acid, 4-[(2,4-dimethylphenyl)amino]-, ethyl ester is an organic compound with significant biological activity, particularly due to its structural features that allow it to interact with various biological systems. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 191.27 g/mol
The compound consists of a butanoic acid backbone, an ethyl ester group, and a 2,4-dimethylphenyl amino substituent. These functional groups contribute to its unique properties and potential applications in pharmaceuticals and agriculture.
Butanoic acid derivatives are known to interact with various metabolic pathways and receptors. The presence of the amino group allows for potential interactions with enzymes and proteins involved in metabolic regulation. Studies indicate that butanoic acid itself plays a role as a short-chain fatty acid influencing gut health and metabolism.
Therapeutic Applications
Research has identified several therapeutic potentials for butanoic acid derivatives:
- Anti-inflammatory Properties : Similar compounds have shown efficacy in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Anticancer Activity : Compounds with structural similarities have demonstrated antiproliferative effects against various cancer cell lines, including HeLa cells .
- Enzyme Inhibition : The compound may exhibit enzyme inhibitory activity, which is crucial for developing new pharmacological agents.
Case Studies
- Antiproliferative Activity : A study on structurally related compounds revealed IC values for antiproliferative effects against HeLa cells ranging from 0.69 μM to 11 μM, demonstrating significant potential compared to standard chemotherapy agents like doxorubicin (IC = 2.29 μM) .
- Metabolic Pathway Interaction : Research on the biotransformation of similar compounds across species highlighted differences in metabolic pathways, suggesting the need for species-specific studies when evaluating therapeutic efficacy .
Comparative Analysis Table
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| Butanoic Acid | CHO | Metabolism regulation |
| 4-Aminobutanoic Acid | CHNO | Neurotransmission |
| 3-Hydroxy-2,2-dimethylpropionic Acid Methyl Ester | CHO | HDAC inhibition |
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions, including:
- Esterification : Reaction of butanoic acid with ethanol in the presence of an acid catalyst.
- Amination : Introduction of the 2,4-dimethylphenyl amino group through nucleophilic substitution reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
